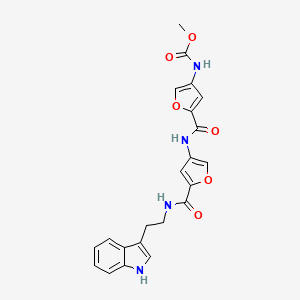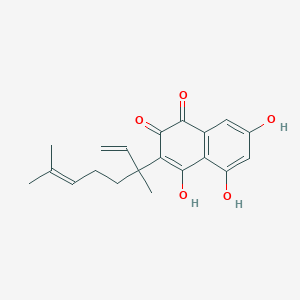
(4S)-4-hydroxy-2-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Hydroxy-2-oxopentanoic acid, also known as (S)-4-hydroxy-2-oxopentanoate, is an organic compound with the molecular formula C5H8O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-4-Hydroxy-2-oxopentanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of pyruvate and acetaldehyde, followed by enzymatic resolution to obtain the (S)-enantiomer. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of (4S)-4-hydroxy-2-oxopentanoic acid may involve biocatalytic processes using specific enzymes that facilitate the conversion of precursor molecules. These processes are optimized for high yield and purity, often employing immobilized enzymes and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Hydroxy-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxopentanoic acid.
Reduction: The keto group can be reduced to form (S)-4-hydroxy-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 2,4-Dioxopentanoic acid.
Reduction: (S)-4-Hydroxy-2-pentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-4-Hydroxy-2-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the context of amino acid biosynthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a biomarker for certain metabolic disorders.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (4S)-4-hydroxy-2-oxopentanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as dehydrogenases and transaminases, which catalyze its conversion into other biologically active compounds. The molecular targets and pathways involved include the citric acid cycle and amino acid metabolism, where it plays a crucial role in energy production and biosynthesis.
Comparison with Similar Compounds
®-4-Hydroxy-2-oxopentanoic acid: The enantiomer of (4S)-4-hydroxy-2-oxopentanoic acid with different stereochemistry.
2-Hydroxy-3-oxobutanoic acid: A structurally similar compound with a different carbon backbone.
4-Hydroxy-2-oxobutanoic acid: Another related compound with a shorter carbon chain.
Uniqueness: (S)-4-Hydroxy-2-oxopentanoic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(4S)-4-hydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
InChI Key |
HFKQINMYQUXOCH-VKHMYHEASA-N |
SMILES |
CC(CC(=O)C(=O)O)O |
Isomeric SMILES |
C[C@@H](CC(=O)C(=O)O)O |
Canonical SMILES |
CC(CC(=O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)


![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)

![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)





